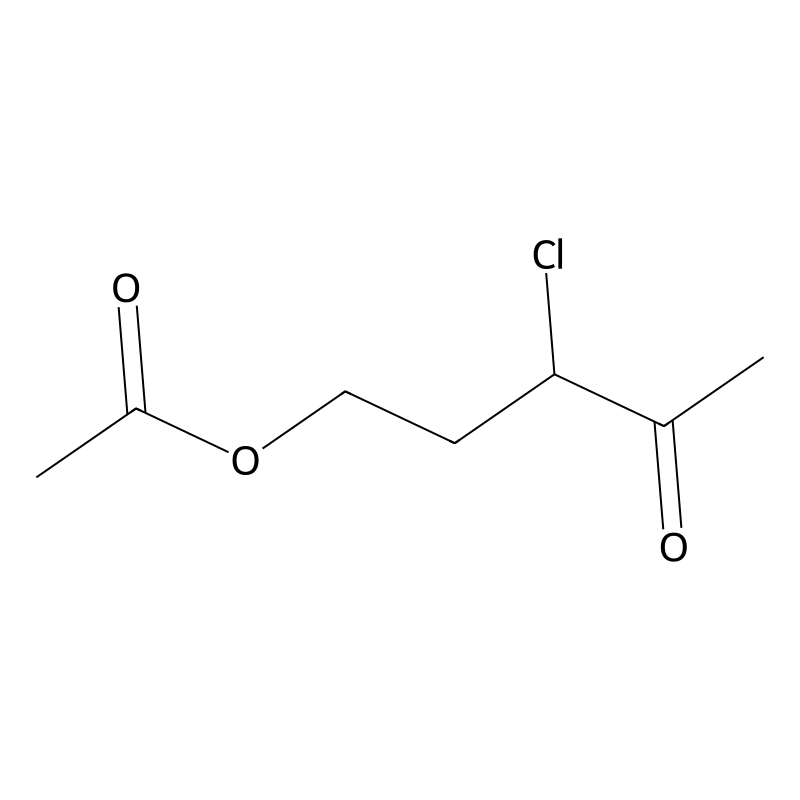

2-Chloro-3-oxopentyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in the Synthesis of Vitamin B1

Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of vitamins .

Summary of the Application: 2-Chloro-3-oxopentyl acetate is used as an important intermediate in the synthesis of Vitamin B1 . The compound undergoes a series of chemical transformations in a continuous flow manufacturing process .

Methods of Application or Experimental Procedures: The synthesis involves two chemical transformations and an inline extraction step, all performed without intermediate purification and solvent exchange . The chlorination reaction can be carried out at room temperature in a flow within 30 seconds . The decarboxylation/acylation step is simplified using a cross mixer, eliminating the need for acetic anhydride in the acylation reaction .

Results or Outcomes: . The total residence time is approximately 32 minutes . This fully continuous process runs smoothly for 12 hours, producing about 19.1 g of the required product at a production rate of 1.79 g/h .

2-Chloro-3-oxopentyl acetate is an organic compound with the molecular formula C₇H₁₁ClO₃ and a molar mass of 178.61 g/mol. This compound features a chloroacetyl group, which contributes to its reactivity and potential applications in various chemical processes. It is characterized by a density of 1.141 g/cm³ and a boiling point of 233°C. The presence of chlorine and carbonyl functional groups makes this compound particularly interesting for synthetic organic chemistry and medicinal chemistry applications .

- Nucleophilic Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of various derivatives.

- Hydrolysis: In the presence of water, 2-chloro-3-oxopentyl acetate can hydrolyze to form corresponding acids and alcohols.

- Decarboxylation: Under specific conditions, it may undergo decarboxylation, particularly when used as an intermediate in synthetic pathways .

Several methods have been explored for synthesizing 2-chloro-3-oxopentyl acetate:

- Chlorination of Acetyl Compounds: Chlorination reactions can be conducted under controlled conditions to introduce the chloro group.

- Continuous Flow Synthesis: Recent advancements have shown that continuous flow techniques can significantly reduce reaction times and improve yields for similar compounds, suggesting potential applicability for 2-chloro-3-oxopentyl acetate synthesis .

- Vilsmeier-Haack Reaction: This method involves using Vilsmeier-Haack reagents for the introduction of functional groups into aromatic systems, which could be adapted for synthesizing derivatives of 2-chloro-3-oxopentyl acetate .

2-Chloro-3-oxopentyl acetate has potential applications in:

- Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

- Agricultural Chemicals: Its derivatives may be useful in developing agrochemicals with specific biological activities.

- Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules due to its reactive functional groups .

Interaction studies involving 2-chloro-3-oxopentyl acetate are crucial for understanding its behavior in biological systems and its potential toxicity. Research typically focuses on:

- Reactivity with Biological Molecules: Investigating how the compound interacts with proteins, enzymes, and nucleic acids.

- Toxicological Assessments: Evaluating its safety profile and potential adverse effects when used in formulations or products.

These studies help identify safe usage levels and potential therapeutic benefits while minimizing risks associated with exposure .

Several compounds share structural similarities with 2-chloro-3-oxopentyl acetate, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Chloro-4-oxopentyl acetate | C₇H₁₁ClO₃ | Similar structure; different position of chlorine |

| Chloroacetone | C₃H₇ClO | Commonly used solvent; less complex |

| Acetyl chloride | C₂H₃ClO | Highly reactive; used in acylation reactions |

The uniqueness of 2-chloro-3-oxopentyl acetate lies in its specific arrangement of functional groups that allow for diverse chemical transformations while maintaining stability under various conditions .

XLogP3

GHS Hazard Statements

H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive;Irritant